2-Fluoroethyl chloroformate

描述

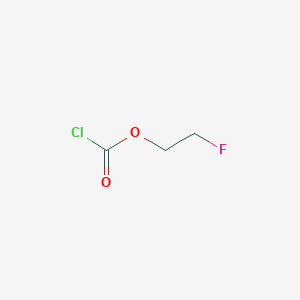

2-Fluoroethyl chloroformate is an organic compound with the molecular formula C3H4ClFO2. It is an alkyl fluorinated building block commonly used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of chemistry .

准备方法

Synthetic Routes and Reaction Conditions: 2-Fluoroethyl chloroformate can be synthesized through the reaction of 2-fluoroethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

2-Fluoroethanol+Phosgene→2-Fluoroethyl chloroformate+Hydrogen chloride

The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product. Safety measures are crucial due to the toxic nature of phosgene and the corrosive properties of the resulting hydrogen chloride .

化学反应分析

Types of Reactions: 2-Fluoroethyl chloroformate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding carbamates and carbonates.

Hydrolysis: In the presence of water, this compound hydrolyzes to produce 2-fluoroethanol and carbon dioxide.

Reduction: It can be reduced to 2-fluoroethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and phenols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Hydrolysis: Water or aqueous solutions are used under mild conditions.

Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran as the solvent.

Major Products Formed:

Carbamates and Carbonates: Formed from nucleophilic substitution reactions.

2-Fluoroethanol and Carbon Dioxide: Products of hydrolysis.

2-Fluoroethanol: Product of reduction.

科学研究应用

Chemical Synthesis

1.1 Alkylation Reactions

2-Fluoroethyl chloroformate is primarily used as an alkylating agent. It can introduce the 2-fluoroethyl group into various substrates, which is valuable in synthesizing fluorinated compounds. This property is particularly useful in the synthesis of fluorinated ureas and carbamates, which are important in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Fluorinated Ureas

A study demonstrated the use of this compound to synthesize 3-fluoroethylurethanes from corresponding amines. The reaction conditions were optimized to achieve high yields, showcasing its effectiveness as a fluorinated building block .

Medicinal Chemistry

2.1 Drug Development

The incorporation of fluorine into drug molecules often enhances their pharmacological properties, such as metabolic stability and bioavailability. This compound has been utilized in the development of fluorinated drug candidates, particularly those targeting specific enzymes like phosphodiesterases (PDEs) .

Case Study: PDE Inhibitors

Research on novel fluorinated quinoline derivatives synthesized using this compound revealed promising results as potential PDE5 inhibitors. These compounds exhibited significant inhibitory effects, indicating their potential as therapeutic agents for neurodegenerative diseases .

Agrochemicals

3.1 Pesticide Synthesis

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced efficacy and reduced environmental impact. This compound serves as a precursor in the synthesis of various pesticides, contributing to the development of more effective agricultural chemicals .

Table: Comparison of Fluorinated Pesticides Derived from this compound

| Pesticide Name | Active Ingredient | Application Area | Efficacy |

|---|---|---|---|

| Aldicarb | Carbamate | Insecticide | High |

| Carbofuran | Carbamate | Nematocide | Moderate |

| Molinate | Thiocarbamate | Herbicide | High |

Materials Science

4.1 Polymer Chemistry

In polymer science, this compound can be used to modify polymer backbones or side chains, enhancing properties such as hydrophobicity and thermal stability. Fluorinated polymers exhibit unique characteristics that make them suitable for advanced applications in coatings and flexible electronics .

Case Study: Fluorinated Polyurethane Coatings

Research indicates that incorporating fluorinated moieties into polyurethane formulations significantly improves water resistance and self-cleaning capabilities. The use of this compound in these systems has led to the development of superhydrophobic surfaces with potential applications in protective coatings .

作用机制

The mechanism of action of 2-fluoroethyl chloroformate involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to attack by nucleophiles, leading to the formation of carbamates or carbonates. This reactivity is exploited in various synthetic applications to introduce the 2-fluoroethyl group into target molecules .

相似化合物的比较

- Ethyl chloroformate

- Methyl chloroformate

- 2,2,2-Trifluoroethyl chloroformate

Comparison: 2-Fluoroethyl chloroformate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its non-fluorinated counterparts. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. Additionally, the fluorine atom can influence the physical properties of the resulting products, such as their stability and solubility .

生物活性

2-Fluoroethyl chloroformate is an organofluorine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom, enhances its reactivity and biological interactions, making it a valuable compound in various research fields.

Chemical Structure and Properties

The chemical formula of this compound is CHClFO. The presence of the fluorine atom significantly influences the compound's physical and chemical properties, including its lipophilicity, which can enhance membrane permeability and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. It acts primarily as a derivatizing agent , facilitating the modification of amino acids and other biomolecules, which can enhance their detection and analysis in biochemical assays.

- Cellular Penetration : The fluoroethyl group aids in penetrating biological membranes, allowing for effective delivery to target sites.

- Enzyme Interaction : The chloroformate moiety can react with nucleophilic sites on enzymes or receptors, leading to modulation of their activity.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its ability to modify biomolecules involved in various diseases. Its role as a reactive electrophile allows it to covalently bond with thiol groups in proteins, potentially altering their function.

Case Studies

- Amino Acid Derivatization : In analytical chemistry, this compound is used to derivatize amino acids for gas chromatography analysis. This process enhances volatility and improves separation efficiency during analysis .

- Anticancer Research : Fluorinated compounds have been explored for their anticancer properties. Studies have shown that fluorination can enhance the biological activity of certain drug candidates by improving their pharmacokinetic profiles .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Inhibition Studies : Compounds modified with this compound demonstrated increased inhibitory effects on specific enzymes involved in metabolic pathways. For example, derivatives showed enhanced inhibition against sialyltransferases, which are critical in cancer progression .

- Mutagenicity Assessment : The introduction of fluorine into organic compounds has been linked to changes in mutagenic potential. Research indicates that fluorinated derivatives can exhibit altered mutagenicity profiles compared to their non-fluorinated counterparts, suggesting a complex relationship between fluorination and biological activity .

Data Tables

属性

IUPAC Name |

2-fluoroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClFO2/c4-3(6)7-2-1-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHSVPIFZASOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196760 | |

| Record name | Carbonochloridic acid, 2-fluoroethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462-27-1 | |

| Record name | 2-Fluoroethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formic acid, chloro-, 2-fluoroethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 2-fluoroethyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。